3-Chloro-3-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile
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Overview
Description
3-Chloro-3-(trifluoromethyl)bicyclo[221]hept-5-ene-2,2-dicarbonitrile is a bicyclic compound characterized by its unique structure, which includes a trifluoromethyl group and a chlorine atom attached to a bicyclo[221]heptene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with appropriate reagents to introduce the chlorine and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
3-Chloro-3-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-3-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and chlorine atom play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but lacking the chlorine and trifluoromethyl groups.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another related compound used as a precursor in the synthesis of 3-Chloro-3-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile.
Uniqueness
The presence of the trifluoromethyl group and chlorine atom in this compound imparts unique chemical properties, such as increased reactivity and specific interactions with molecular targets.
Properties
Molecular Formula |
C10H6ClF3N2 |
---|---|
Molecular Weight |
246.61 g/mol |
IUPAC Name |
3-chloro-3-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile |
InChI |
InChI=1S/C10H6ClF3N2/c11-9(10(12,13)14)7-2-1-6(3-7)8(9,4-15)5-16/h1-2,6-7H,3H2 |
InChI Key |
KRHAKENVBIAMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2(C#N)C#N)(C(F)(F)F)Cl |
Origin of Product |
United States |
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